molecular formula C₁₈H₁₇NO₆S₂ B1139960 Benzophenone-4-carboxamidocysteine Methanethiosulfonate CAS No. 317821-69-5

Benzophenone-4-carboxamidocysteine Methanethiosulfonate

Cat. No. B1139960
CAS RN: 317821-69-5
M. Wt: 407.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzophenone derivatives, including polyprenylated benzoylphloroglucinols and xanthones, are recognized for their biological activities. These compounds are synthesized through pathways catalyzed by enzymes such as benzophenone synthase (BPS), which belongs to the plant polyketide synthases (PKSs) superfamily (Liu et al., 2003).

Synthesis Analysis

The synthesis of benzophenone derivatives often involves polyketide synthases, with BPS catalyzing the formation of their C13 skeleton. BPS specifically utilizes benzoyl-CoA and three malonyl-CoAs to produce 2,4,6-trihydroxybenzophenone, demonstrating a key step in the biosynthesis of these compounds (Liu et al., 2003).

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological function, with structural modifications significantly impacting their properties and activities. For instance, the introduction of methanethiosulfonate groups to proteins through cysteine modification can dramatically alter their activity, demonstrating the importance of structural features at the molecular level (Dickman & Jones, 2000).

Chemical Reactions and Properties

Benzophenone and its derivatives participate in various chemical reactions, including photochemical reactions and cycloadditions. These reactions often lead to complex products with unique structures and properties. For example, the photochemical reaction of benzophenone with certain ketones can produce oxetanes, highlighting the diverse reactivity of benzophenone derivatives (Tokumitsu & Hayashi, 1980).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, photosensitive polyimides with benzophenone moieties demonstrate unique UV absorption and fluorescence spectra, which are critical for their applications in photonic and electronic materials (Jin et al., 1994).

Chemical Properties Analysis

The chemical properties of benzophenone derivatives, including reactivity, stability, and interactions with other molecules, are key to their functionality. For instance, the reaction of benzophenone with chlorosulfonyl isocyanate illustrates the compound's reactivity, leading to the synthesis of benzopinacolone sulfonamides and benzoisothiazole dioxides, which are useful intermediates in organic synthesis (Joseph et al., 1989).

Scientific Research Applications

  • Enzyme Modification : Methanethiosulfonate reagents like Benzophenone-4-carboxamidocysteine Methanethiosulfonate can introduce structural modifications in enzymes. The covalent coupling of such reagents to enzyme mutants has been shown to induce significant changes in catalytic activity. This finding is particularly relevant for understanding and manipulating enzyme behavior (Dickman & Jones, 2000).

  • Voltage-Gated Ion Channels : this compound has been used to immobilize moving parts of voltage-gated ion channels. This application is crucial in exploring the coupling between voltage sensors and gates in these channels, which is fundamental for understanding nerve signal transmission and muscle contraction (Horn, Ding, & Gruber, 2000).

  • Protein Phosphorescence Study : The compound has been utilized as an extrinsic triplet state probe in proteins. Its binding to proteins like chymotrypsin aids in studying the protective substrate environment provided by the local protein structure (Gioannini & Campbell, 1980).

  • Material Science : In material science, it's used in creating laminar hybrid materials exhibiting magnetic behavior. For instance, benzophenone derivatives were utilized in bridging inorganic hydroxide-bridged cobalt(ii) chain motifs in a study, showcasing its application in material synthesis and design (Hu et al., 2009).

  • Cosmetic Applications and Safety : Benzophenone derivatives, related to this compound, are used in sunscreens and cosmetics. Studies on these derivatives have shown their ability to penetrate the skin and their potential as photoprotective agents, as well as their phototoxic characteristics (Gonzalez et al., 2006; Placzek et al., 2013).

properties

IUPAC Name

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQVLYXKREEOA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654072
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317821-69-5
Record name L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?

A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:

    • Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].
    • Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].
    • Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].

Q2: How does the position of the cysteine mutation affect the results obtained with this compound?

A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.

  • Proximity to interaction partners: To capture interactions between protein domains or with other molecules, the cysteine needs to be strategically positioned near the предполагаемый interaction interface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.